molecular formula C16H25N B12478565 N-(2-phenylethyl)cyclooctanamine

N-(2-phenylethyl)cyclooctanamine

Cat. No.: B12478565
M. Wt: 231.38 g/mol
InChI Key: KYRJTQCOHQCGCX-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)cyclooctanamine: is an organic compound that features a cyclooctane ring bonded to an amine group, which is further substituted with a 2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method to synthesize N-(2-phenylethyl)cyclooctanamine involves the reductive amination of cyclooctanone with 2-phenylethylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Amide Reduction: Another method involves the reduction of N-(2-phenylethyl)cyclooctanamide using lithium aluminum hydride (LiAlH4) to yield the desired amine.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reducing agents is optimized to balance cost, yield, and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-phenylethyl)cyclooctanamine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced further to form secondary or tertiary amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, palladium on carbon with hydrogen gas.

    Substitution: Alkyl halides, acyl chlorides, typically in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Chemistry: N-(2-phenylethyl)cyclooctanamine is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.

Biology and Medicine: The compound is studied for its potential pharmacological properties, including its interaction with neurotransmitter receptors and its potential as a therapeutic agent for neurological disorders.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(2-phenylethyl)cyclooctanamine exerts its effects involves its interaction with specific molecular targets, such as neurotransmitter receptors. The 2-phenylethyl group is known to interact with dopamine and serotonin receptors, potentially modulating their activity and influencing neurological processes. The cyclooctane ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

    Cyclooctanamine: A simpler analog without the 2-phenylethyl group, used in similar synthetic applications.

    2-Phenylethylamine: Lacks the cyclooctane ring but shares the 2-phenylethyl group, known for its role in neurotransmitter activity.

    N-(2-phenylethyl)benzylamine: Contains a benzyl group instead of a cyclooctane ring, used in medicinal chemistry for its pharmacological properties.

Uniqueness: N-(2-phenylethyl)cyclooctanamine is unique due to the combination of the cyclooctane ring and the 2-phenylethyl group, which may confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H25N

Molecular Weight

231.38 g/mol

IUPAC Name

N-(2-phenylethyl)cyclooctanamine

InChI

InChI=1S/C16H25N/c1-2-7-11-16(12-8-3-1)17-14-13-15-9-5-4-6-10-15/h4-6,9-10,16-17H,1-3,7-8,11-14H2

InChI Key

KYRJTQCOHQCGCX-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NCCC2=CC=CC=C2

Origin of Product

United States

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